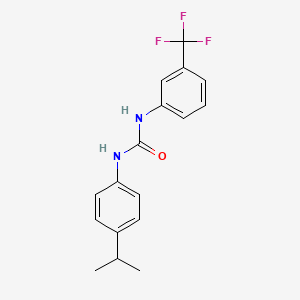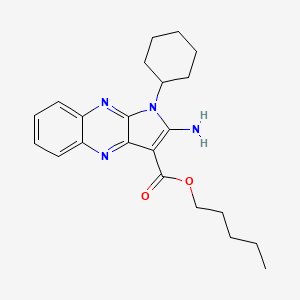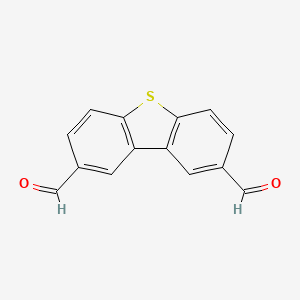![molecular formula C11H19NO B11968175 2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol CAS No. 14558-43-1](/img/structure/B11968175.png)
2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol is an organic compound with the molecular formula C11H19NO. It is known for its unique structure, which includes both an alkyne and an amine group. This compound is used in various chemical and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol typically involves the reaction of 4-methylpent-4-en-2-yn-1-ol with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction is usually conducted at elevated temperatures and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps, such as distillation and recrystallization, to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or amines.
Substitution: Formation of various substituted amines and alcohols.
Scientific Research Applications
2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, its unique structure allows it to interact with various biological pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]propanol
- **2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]butanol
Uniqueness
2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol stands out due to its specific combination of functional groups, which imparts unique reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
14558-43-1 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-[4-methylpent-4-en-2-ynyl(propan-2-yl)amino]ethanol |
InChI |
InChI=1S/C11H19NO/c1-10(2)6-5-7-12(8-9-13)11(3)4/h11,13H,1,7-9H2,2-4H3 |
InChI Key |
WDHLKXMYGUVBDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCO)CC#CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(phenoxymethyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11968107.png)
![Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-](/img/structure/B11968113.png)

![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11968118.png)
![Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate](/img/structure/B11968123.png)

![2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone](/img/structure/B11968148.png)
![allyl (2E)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968153.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11968158.png)

![(5Z)-3-Isobutyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968174.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11968176.png)
